Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside
Description
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is a synthetic glycoside derivative with critical applications in carbohydrate chemistry and glycobiology. Its structure includes:
- Anomeric benzyl group: Provides stability against hydrolysis and directs glycosylation reactions.
- C2 acetamido group: Mimics natural N-acetylglucosamine (GlcNAc) residues, facilitating enzyme recognition.
- C3 benzyl ether: Protects the hydroxyl group during synthetic steps.
- C6 tosyl (4-methylphenylsulfonyl) group: Acts as a leaving group for nucleophilic substitution, enabling functionalization at C6.
- Alpha-D configuration: Influences enzyme specificity and stereochemical outcomes in reactions.
This compound is widely used as a substrate for β-glucosidase activity assays and as a building block for synthesizing oligosaccharides and glycopeptides .
Properties
Molecular Formula |
C29H33NO8S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[5-acetamido-3-hydroxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H33NO8S/c1-20-13-15-24(16-14-20)39(33,34)37-19-25-27(32)28(35-17-22-9-5-3-6-10-22)26(30-21(2)31)29(38-25)36-18-23-11-7-4-8-12-23/h3-16,25-29,32H,17-19H2,1-2H3,(H,30,31) |
InChI Key |
QSYUGWSTYDHNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups are used to selectively modify specific hydroxyl groups on the glucopyranoside ring.
Acetylation: Introduction of the acetamido group through acetylation reactions.
Benzylation: Benzyl groups are introduced using benzyl bromide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, including the use of automated synthesizers and optimization of reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.
Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in inhibiting glycosylation processes in cells.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. It is known to inhibit glycosylation by interfering with glycosyltransferase enzymes. This inhibition disrupts the normal biosynthesis of glycoproteins, which can affect various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents at C6 Position
The C6 substituent dictates reactivity and synthetic utility:
Key Insight : Tosyl groups are superior for substitution reactions, whereas silyl/benzyl groups prioritize protection over reactivity.
Substituents at C3 Position
The C3 substituent influences regioselectivity and steric effects:
Key Insight : Benzyl groups at C3 provide long-term stability, while allyl/acetyl groups enable controlled deprotection.
Anomeric Configuration
The alpha/beta configuration affects enzyme recognition and synthetic pathways:
Key Insight : Alpha-configurated compounds like the target are less common in natural oligosaccharides but valuable for probing enzyme mechanisms.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Enzymatic Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
